

Maltotriose: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Maltotriose hydrate*

Cat. No.: *B1591481*

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This in-depth technical guide provides a detailed overview of the core physicochemical properties and metabolic significance of maltotriose. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies for molecular weight determination, and illustrates its primary metabolic pathway.

Core Properties of Maltotriose

Maltotriose is a trisaccharide composed of three glucose units linked by α -1,4 glycosidic bonds. [1][2] It is a key intermediate in the digestion of starch by α -amylase.[2][3] The chemical formula for maltotriose is $C_{18}H_{32}O_{16}$.[1][2][4]

Quantitative Molecular Data

The molecular weight and related quantitative data for maltotriose are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	$C_{18}H_{32}O_{16}$	[1][2][4]
Average Molecular Weight	504.44 g/mol	[2][5]
Monoisotopic Molecular Weight	504.169034976 Da	[6]
Exact Mass	504.1690 Da	[2]

Experimental Protocols for Molecular Weight Determination

The precise determination of the molecular weight of oligosaccharides like maltotriose is critical for their characterization. The two primary methods employed for this purpose are Mass Spectrometry (MS) and Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC).

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For carbohydrate analysis, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to generate intact gaseous ions from the analyte.^[5]

Methodology: MALDI-Time-of-Flight (TOF) Mass Spectrometry

- Sample Preparation: The maltotriose sample is dissolved in a suitable solvent, typically distilled water or a water/acetonitrile mixture.
- Matrix Preparation: A matrix, such as 2,5-dihydroxybenzoic acid (DHB), is prepared in a solvent like a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA).
- Sample-Matrix Co-crystallization: The sample solution is mixed with the matrix solution in a specific ratio. A small volume of this mixture is then spotted onto a MALDI target plate and allowed to air dry, leading to the co-crystallization of the sample within the matrix.
- Ionization: The target plate is introduced into the mass spectrometer. A pulsed laser beam is directed at the sample-matrix crystals. The matrix absorbs the laser energy, leading to the desorption and ionization of the maltotriose molecules, primarily as singly charged ions (e.g., $[M+Na]^+$ or $[M+K]^+$).
- Time-of-Flight Analysis: The generated ions are accelerated by an electric field into a flight tube. The time it takes for the ions to travel the length of the tube to the detector is measured. Lighter ions travel faster than heavier ions, allowing for the determination of the mass-to-charge ratio and, consequently, the molecular weight of the maltotriose.

Gel Permeation Chromatography (GPC/SEC)

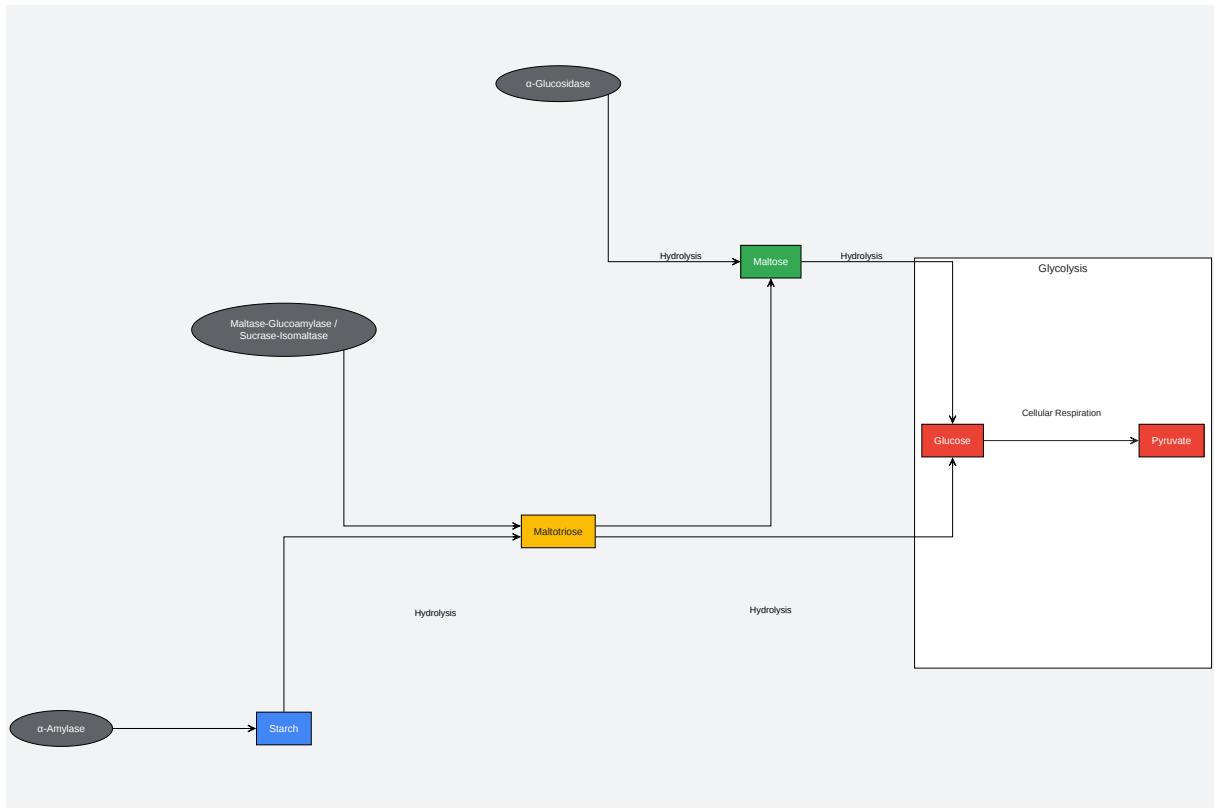
Gel permeation chromatography separates molecules based on their size or hydrodynamic volume.^[7] It is a valuable technique for determining the molecular weight distribution of polymers and oligosaccharides.^[7]

Methodology: High-Performance Liquid Chromatography (HPLC) with GPC

- Column Selection: A GPC column packed with porous particles of a specific pore size is chosen. For oligosaccharides, columns with smaller pore sizes are suitable.
- Mobile Phase: An appropriate mobile phase, often an aqueous buffer, is selected and continuously pumped through the system.
- Sample Injection: A dissolved sample of maltotriose is injected into the mobile phase stream.
- Separation: As the sample passes through the column, larger molecules that cannot enter the pores of the packing material elute first. Smaller molecules, like maltotriose, can diffuse into the pores, resulting in a longer retention time. The elution volume is inversely proportional to the logarithm of the molecular weight.
- Detection: A detector, such as a refractive index (RI) detector, is used to monitor the concentration of the eluting sample.
- Calibration: To determine the absolute molecular weight, the system is calibrated using a series of well-characterized oligosaccharide standards with known molecular weights. A calibration curve of elution time versus the logarithm of the molecular weight is constructed, from which the molecular weight of maltotriose can be interpolated.

Metabolic Pathway of Maltotriose

Maltotriose is a significant intermediate in carbohydrate metabolism, particularly in the breakdown of starch. The following diagram illustrates the enzymatic hydrolysis of starch to maltotriose and its subsequent breakdown into glucose.



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Caption: Enzymatic breakdown of starch to maltotriose and its subsequent hydrolysis to glucose.

In humans, starch digestion begins in the mouth and continues in the small intestine, where pancreatic α -amylase hydrolyzes starch into smaller oligosaccharides, including maltotriose.^[3] In the small intestine, brush border enzymes, primarily maltase-glucoamylase and sucrase-isomaltase, further hydrolyze maltotriose into maltose and glucose.^[1] Maltose is then cleaved into two glucose molecules by α -glucosidase. The resulting glucose is absorbed by the intestinal cells and enters the bloodstream to be used for energy through glycolysis.

In yeast, maltotriose is transported into the cell by specific permeases, such as the AGT1 permease. Once inside the cell, it is hydrolyzed by intracellular α -glucosidase into glucose, which then enters the glycolytic pathway.^[5]

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